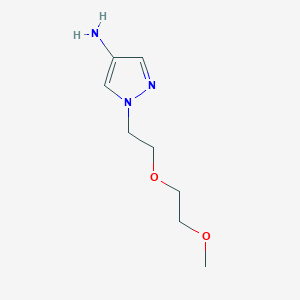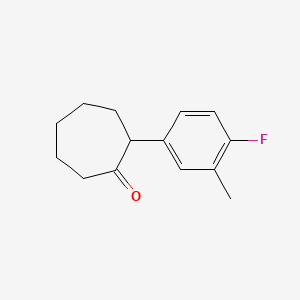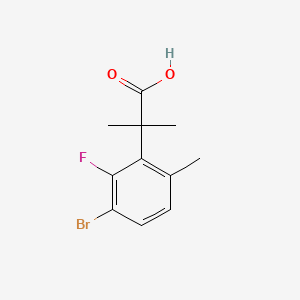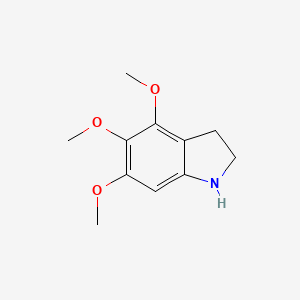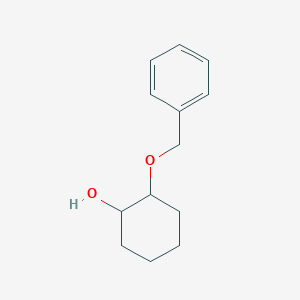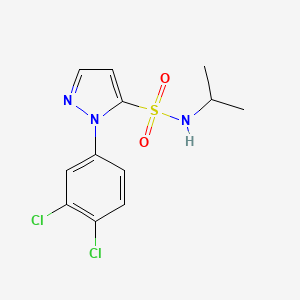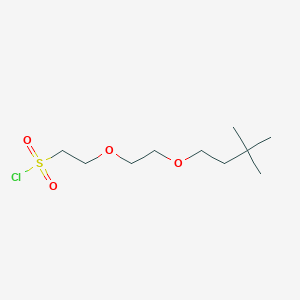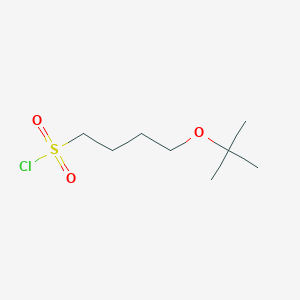
4-(Tert-butoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, particularly in the formation of sulfonate esters and sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Tert-butoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
4-(Tert-butoxy)butane-1-sulfonic acid+SOCl2→4-(Tert-butoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles to form sulfonate esters and sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Tert-butoxy)butane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: In some reactions, catalysts like pyridine or triethylamine may be used to enhance the reaction rate.
Major Products
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(Tert-butoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride with a toluene group.
Uniqueness
4-(Tert-butoxy)butane-1-sulfonyl chloride is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly when specific steric and electronic effects are desired.
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2,3)12-6-4-5-7-13(9,10)11/h4-7H2,1-3H3 |
InChI Key |
KKNCRTDOKLROPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
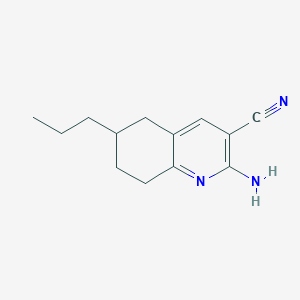
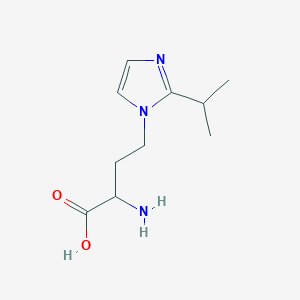
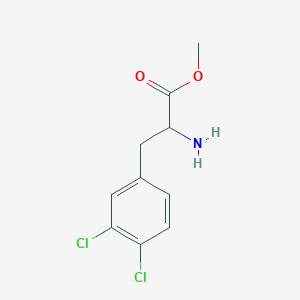
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
